molecular formula C8H6BFO3 B598808 4-Fluorobenzofuran-7-boronic acid CAS No. 1204580-77-7

4-Fluorobenzofuran-7-boronic acid

Katalognummer: B598808
CAS-Nummer: 1204580-77-7
Molekulargewicht: 179.941
InChI-Schlüssel: RHCWCBVBRKJAOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluorobenzofuran-7-boronic acid is a specialized chemical reagent that integrates two privileged pharmacophores: the benzofuran scaffold and the boronic acid functional group. This combination makes it a high-value building block in medicinal chemistry and agrochemical research for constructing novel compounds. The benzo[b]furan core is a significant structural motif in medicinal chemistry, known for its presence in compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties . The incorporation of a fluorine atom at the 4-position is a common strategy in drug design, often used to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The boronic acid functional group is highly versatile in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, which is fundamental to creating complex organic molecules . Beyond its role in synthesis, the boronic acid moiety possesses unique biological activity. It can act as a Lewis acid and form reversible covalent complexes with nucleophiles, such as the hydroxyl groups of serine or threonine residues in enzyme active sites . This mechanism is the basis of action for several FDA-approved boronic acid drugs, such as the proteasome inhibitor bortezomib (for cancer therapy) and the β-lactamase inhibitor vaborbactam (used in combination with antibiotics) . Consequently, this reagent is of particular interest for developing potential enzyme inhibitors and probing biological pathways. Researchers can leverage 4-Fluorobenzofuran-7-boronic acid as a key intermediate in the discovery of new therapeutic and agrochemical candidates, exploring its utility in areas ranging from oncology and infectious diseases to crop protection .

Eigenschaften

IUPAC Name

(4-fluoro-1-benzofuran-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO3/c10-7-2-1-6(9(11)12)8-5(7)3-4-13-8/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCWCBVBRKJAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=C(C=C1)F)C=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656794
Record name (4-Fluoro-1-benzofuran-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204580-77-7
Record name B-(4-Fluoro-7-benzofuranyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204580-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluoro-1-benzofuran-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorobenzo[b]furan-7-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Molecular Structure & Synthesis of 4-Fluorobenzofuran-7-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluorobenzofuran-7-boronic acid is a specialized heteroaryl organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions to construct complex pharmaceutical scaffolds. Its structural uniqueness lies in the positioning of the fluorine atom at the C4 position and the boronic acid moiety at the C7 position—adjacent to the benzofuran oxygen bridgehead. This specific substitution pattern imparts unique electronic properties and steric constraints, making it a valuable building block for modulating metabolic stability and binding affinity in kinase inhibitors and other small-molecule therapeutics.

This guide details the molecular architecture, validated synthetic pathways, and critical handling protocols required to maintain the integrity of this sensitive reagent.

Molecular Architecture & Electronic Profile

Structural Topology

The benzofuran core consists of a benzene ring fused to a furan ring.[1] The numbering convention is critical for accurate synthesis and characterization.

  • Position 1 (O): The heteroatom.

  • Position 4 (F): The fluorine atom is located on the benzene ring, "peri" to the furan C3 hydrogen. This position is electronically significant as it exerts a strong inductive withdrawing effect (-I) on the ring system without imposing the steric bulk of a chlorine or bromine atom.

  • Position 7 (B(OH)₂): The boronic acid is located on the benzene ring, directly adjacent to the bridgehead carbon (C7a) and the ether oxygen. This proximity creates a "pseudo-ortho" electronic interaction with the oxygen lone pairs.

Electronic Map & Reactivity (Graphviz Visualization)

The following diagram illustrates the numbering scheme and the electronic push-pull forces within the molecule.

MolecularStructure Benzofuran Benzofuran Core (Electron Rich Heterocycle) Fluorine 4-Fluoro Substituent (Inductive Withdrawal -I) (Metabolic Block) Benzofuran->Fluorine Substituted at C4 Boronic 7-Boronic Acid (Lewis Acidic Center) (Reactive Handle) Benzofuran->Boronic Substituted at C7 Oxygen Oxygen (Pos 1) (Lone Pair Donor) Benzofuran->Oxygen Fused Ring Fluorine->Benzofuran Deactivates C4-C5 bond Oxygen->Boronic Proximity Effect (Potential Deboronation Risk)

Figure 1: Structural topology and electronic interactions of 4-Fluorobenzofuran-7-boronic acid.

Synthetic Routes & Process Chemistry

Synthesis of C7-substituted benzofurans is non-trivial due to the natural directing tendency of benzofuran towards C2 (alpha-lithiation). Direct lithiation of 4-fluorobenzofuran will predominantly yield the C2-boronic acid. Therefore, a Lithium-Halogen Exchange strategy using a brominated precursor is the required protocol for high regioselectivity.

Validated Protocol: Lithium-Halogen Exchange

Precursor: 7-Bromo-4-fluorobenzofuran. Key Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon. Boronic acid synthesis is highly sensitive to moisture (which degrades the lithiated intermediate) and oxygen.

  • Solvation: Dissolve 7-bromo-4-fluorobenzofuran (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Causality: Low temperature is mandatory to prevent the "scrambling" of the lithium species (migration to the thermodynamically favored C2 position) and to suppress benzyne formation.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.

    • Observation: A color change (often yellow to dark orange) indicates the formation of the aryllithium species.

    • Hold Time: Stir at -78°C for exactly 30 minutes. Do not over-stir, as C2-lithiation can occur via equilibration.

  • Borylation: Rapidly add Triisopropyl borate (1.5 eq).

    • Why Triisopropyl borate? It is less reactive than Trimethyl borate, preventing double-addition, and generally yields a cleaner solid upon hydrolysis.

  • Warming & Hydrolysis: Allow the reaction to warm to 0°C over 1 hour. Quench with 2N HCl.

    • Mechanism:[2][3][4][5] Acidic hydrolysis converts the boronate ester intermediate into the free boronic acid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 7-Bromo-4-fluorobenzofuran (In Anhydrous THF) Cooling Cool to -78°C (Prevent Regio-scrambling) Start->Cooling Lithiation Add n-BuLi (1.1 eq) (Li-Halogen Exchange) Cooling->Lithiation Intermediate Intermediate: (4-Fluorobenzofuran-7-yl)lithium Lithiation->Intermediate Fast (<30 min) Borylation Add B(OiPr)3 (1.5 eq) (Electrophilic Trapping) Intermediate->Borylation In situ trapping Hydrolysis Acid Hydrolysis (2N HCl) (Cleave Ester) Borylation->Hydrolysis Warm to 0°C Product Final Product: 4-Fluorobenzofuran-7-boronic acid Hydrolysis->Product

Figure 2: Process flow for the regioselective synthesis of the target molecule.

Structural Validation & Characterization Data

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
NucleusExpected Shift (δ ppm)MultiplicityAssignment
¹H NMR 7.80 - 7.90DoubletH2 (Furan ring, deshielded by O)
¹H NMR 6.90 - 7.10MultipletH5/H6 (Benzene ring)
¹⁹F NMR -115 to -125Singlet (broad)F4 (Diagnostic signal)
¹¹B NMR ~28 - 30Broad SingletB(OH)₂ (Trigonal planar)
Mass Spectrometry (MS)
  • Ionization Mode: ESI (Negative mode is often more sensitive for boronic acids due to [M-H]⁻ or adduct formation [M+OH]⁻).

  • Mass Signature: Look for the characteristic Boron isotope pattern (¹⁰B/¹¹B ratio of ~1:4).

  • Dehydration Artifacts: Boronic acids readily form boroxines (cyclic trimers) in the MS source. Expect peaks corresponding to the trimer mass if the monomer peak is weak.

Reactivity & Handling: The "Ortho-Heteroatom" Effect

Protodeboronation Instability

Boronic acids placed ortho to heteroatoms (like the C7 position relative to the furan oxygen) possess higher ground-state energy. Under basic conditions (standard Suzuki coupling conditions), the C-B bond is susceptible to hydrolytic cleavage, replacing the boron with a proton.

Mitigation Strategy:

  • Base Selection: Use mild bases (e.g., K₃PO₄ or Cs₂CO₃) rather than strong hydroxides or alkoxides.

  • Anhydrous Conditions: Minimize water in the coupling reaction to reduce hydrolysis rates.

  • Catalyst: Rapid coupling catalysts (e.g., Pd(dppf)Cl₂ or Pd-XPhos G3) are preferred to consume the boronic acid before it degrades.

Storage Protocols
  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen (hygroscopic).

  • Additives: If long-term storage is required, converting the free acid to a Pinacol Ester or a MIDA Boronate is highly recommended. These derivatives significantly dampen the Lewis acidity of the boron center, preventing protodeboronation and oxidation.

References

  • Benzofuran Numbering & Nomenclature

    • IUPAC Nomenclature of Organic Chemistry. Benzofuran ring numbering conventions (Rule B-2.11).
    • Source:

  • Boronic Acid Stability & Synthesis

    • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
    • Source:

  • Lithium-Halogen Exchange Methodology

    • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 2003.[6] (Demonstrates Li-Hal exchange on fluorinated aryl systems).

    • Source:

  • Suzuki-Miyaura Coupling of Unstable Boronates

    • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes.
    • Source:

Sources

Technical Guide: Stability and Storage of 4-Fluorobenzofuran-7-boronic Acid

[1]

Executive Summary: Critical Storage Specifications

For immediate implementation, adhere to the following storage parameters to prevent rapid degradation.

ParameterSpecificationCriticality
Temperature -20°C (± 5°C) High – Retards protodeboronation kinetics.[1]
Atmosphere Inert (Argon or Nitrogen) High – Prevents oxidative cleavage to phenol.[1]
Physical State Solid (Powder/Crystal) Critical – Never store in solution >24h.[1]
Humidity < 10% RH (Desiccated) High – Moisture drives protodeboronation.[1]
Container Amber glass with Teflon-lined capModerate – Protects from light/leaching.[1]

Chemical Profile & Reactivity Context

Compound: 4-Fluorobenzofuran-7-boronic acid Class: Heterocyclic Aryl Boronic Acid Key Structural Features:

  • Benzofuran Core: The bicyclic system is electron-rich but prone to acid-catalyzed decomposition.[1]

  • C7-Position: Located ortho to the ether oxygen bridgehead (C7a).[1] This proximity creates a "heteroatom-assisted" pathway for hydrolytic cleavage (protodeboronation), making this isomer significantly less stable than simple phenylboronic acids.[1]

  • 4-Fluoro Substituent: An electron-withdrawing group (EWG) that increases the Lewis acidity of the boron center, potentially accelerating nucleophilic attack by water or hydroxide.[1]

Degradation Mechanisms

Understanding how this reagent fails is essential for preventing it. Three primary pathways dictate its stability profile.

Protodeboronation (The Primary Threat)

Unlike simple aromatics, benzofuran-7-boronic acids are highly susceptible to protodeboronation —the cleavage of the C–B bond and replacement with hydrogen.

  • Mechanism: The ether oxygen at position 1 can stabilize the transition state or intermediate (via inductive effects or weak coordination), facilitating the ipso-protonation of the carbon bearing the boron.

  • Trigger: Water, alcohols, and even trace moisture in the air. Base catalysis accelerates this dramatically.

  • Result: Formation of 4-fluorobenzofuran (non-reactive impurity) and boric acid.[1]

Dehydration (Boroxine Formation)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines .[2]

  • Mechanism:

    
    [1][2]
    
  • Impact: This is a reversible physical change rather than chemical destruction.[1] However, boroxines have different solubilities and stoichiometries (1 mole boroxine = 3 moles boronic acid).

  • Control: Dry storage favors boroxine formation; humid storage favors the free acid (but risks protodeboronation). Recommendation: Tolerate partial boroxine formation as it is chemically reversible in the reaction mixture.

Oxidative Cleavage[1]
  • Mechanism: Reaction with atmospheric

    
     (mediated by radical initiators or light) inserts oxygen into the C–B bond, yielding 4-fluorobenzofuran-7-ol  (a phenol).[1]
    
  • Impact: Irreversible destruction of the pharmacophore.

Visualization: Degradation Pathways

DegradationPathwaysBoronicAcid4-Fluorobenzofuran-7-boronic acidBoroxineBoroxine Trimer(Reversible Anhydride)BoronicAcid->Boroxine Dehydration(Dry Storage)Phenol4-Fluorobenzofuran-7-ol(Oxidation Product)BoronicAcid->Phenol Oxidation(Irreversible)Deborylated4-Fluorobenzofuran(Protodeboronation)BoronicAcid->Deborylated C-B Bond Cleavage(Irreversible)Boroxine->BoronicAcid Hydrolysis(In Reaction)WaterH2O / MoistureWater->DeborylatedOxygenO2 / AirOxygen->Phenol

Figure 1: The thermodynamic equilibrium with boroxine is reversible, whereas oxidation and protodeboronation result in permanent reagent loss.

Detailed Storage & Handling Protocols

Long-Term Storage (Solid State)
  • Vessel Selection: Use amber glass vials with screw caps containing a Teflon (PTFE) liner. Avoid polyethylene caps which are permeable to oxygen over time.

  • Atmosphere Exchange:

    • Place the open vial in a vacuum desiccator.

    • Evacuate air and backfill with dry Argon (preferred over Nitrogen due to higher density).

    • Repeat 3 times.

    • Seal the vial tightly under the inert atmosphere.

  • Secondary Containment: Place the sealed vial inside a secondary jar containing a sachet of silica gel and an oxygen scavenger (e.g., iron-based sachets).

  • Temperature: Store in a dedicated chemical freezer at -20°C .

Handling for Experimentation
  • Warm-Up: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, instantly initiating protodeboronation.

  • Weighing: Weigh quickly in air, or ideally inside a glovebox. If a glovebox is unavailable, flush the headspace with Argon immediately after removing the aliquot.

  • Solvent Choice:

    • Avoid: Acetone or wet alcohols for stock solutions.[1]

    • Preferred: Anhydrous THF, DMF, or Dioxane.

    • Usage: Use solutions immediately. Do not store stock solutions.

Re-Purification Strategy

If the compound has degraded (turned brown or sticky):

  • Wash: Triturate the solid with cold pentane or hexanes. This often removes the de-borylated byproduct (4-fluorobenzofuran) which is more lipophilic.[1]

  • Recrystallization: Dissolve in a minimum amount of hot acetonitrile/water (95:5) and cool slowly. (Note: Water is necessary to break the boroxine network for crystallization, but excess heat/time will destroy it).

  • Conversion: If the free acid is persistently unstable, convert it to the Pinacol Ester or MIDA Boronate immediately. These derivatives are significantly more robust.

Analytical Quality Control (QC)

Do not rely on LC-MS alone, as boronic acids often show poor ionization or artifacts (e.g., esterification with methanol in the mobile phase).

NMR Validation (The Gold Standard)
  • Solvent: DMSO-d6 (dry) is preferred.[1]

  • 
    B NMR: 
    
    • Boronic Acid: Broad peak ~28–32 ppm.[1]

    • Borate (Impurity): Sharp peak ~20 ppm (indicates oxidation to boric acid).

    • Complexation: If a sharp peak appears at ~1–5 ppm, the boron has coordinated to a tetrahedral species (unlikely in pure solvent).

  • 
    H NMR: 
    
    • Check the integral of the aromatic protons against the B-OH protons (typically a broad singlet around 8.0–9.5 ppm, integrating to 2H).

    • Sign of Failure: Loss of the B-OH signal and appearance of new aromatic multiplets shifted upfield (indicating H-substitution/protodeboronation).

QC Decision Workflow

QCWorkflowStartSample QC CheckVisualVisual Inspection:White/Off-white Solid?Start->VisualDecision1Color: Brown/StickyVisual->Decision1NMR1H & 11B NMR(DMSO-d6)Decision211B NMR:Peak @ ~20 ppm?NMR->Decision2Decision1->NMRNo (White)PurifyACTION:Triturate with HexanesDecision1->PurifyYesPassPASS:Proceed to ReactionDecision2->PassNo (Only ~30 ppm)DiscardFAIL:Discard (>10% Boric Acid)Decision2->DiscardYes (Oxidized)Purify->NMR

Figure 2: Routine QC workflow to ensure reagent viability before committing to high-value synthesis steps.

References

  • Boronic Acid Stability: Hall, D. G.[3][4] (Ed.).[5][6] (2011).[7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 138(3), 917–930. Link

  • Boroxine Equilibrium: Iovine, P. M., et al. (2008). "Thermodynamics of Boroxine Formation." Journal of Physical Chemistry A, 112(30), 6924–6929. Link

  • MIDA Boronates (Stability Strategy): Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Benzofuran Chemistry: Cagniant, P., & Cagniant, D. (1975). "Recent Advances in the Chemistry of Benzofurans." Advances in Heterocyclic Chemistry, 18, 337–482. Link

Chemo-Electronic Topography of 4-Fluorobenzofuran-7-boronic Acid: A Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluorobenzofuran-7-boronic acid (CAS 1204580-77-7) is a bifunctional heterocyclic scaffold critical in the synthesis of bioactive molecules, particularly kinase inhibitors and fluorinated drug candidates. Its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic benzofuran core and the transmetallation-competent boronic acid.

This guide deconstructs the molecule's electronic landscape, identifying specific electrophilic and nucleophilic sites to enable precise chemical manipulation. It provides validated protocols for cross-coupling and core functionalization, supported by mechanistic insights.

Structural & Electronic Analysis

The reactivity of 4-Fluorobenzofuran-7-boronic acid is governed by the interplay between the electron-rich furan ring, the electronegative fluorine atom, and the Lewis-acidic boronic acid moiety.

Electronic Effects
  • Benzofuran Core: The furan ring is π-excessive, making it inherently nucleophilic. The C2 position is the most reactive site towards electrophiles due to the stability of the resulting sigma complex (intermediate), which preserves the aromaticity of the benzene ring.

  • 4-Fluoro Substituent: Fluorine exerts a strong inductive withdrawing effect (-I) on the benzene ring, deactivating it towards electrophilic aromatic substitution (EAS). However, it offers resonance donation (+R) to ortho/para positions. In this scaffold, the -I effect dominates, rendering the benzene ring relatively inert compared to the furan ring.

  • 7-Boronic Acid: The

    
     group is a Lewis acid (empty p-orbital). It acts as a meta-directing group on the benzene ring in EAS contexts but is primarily utilized as a latent nucleophile (via the C-B bond) in metal-catalyzed cross-coupling.
    
Reactivity Map (Graphviz)

The following diagram maps the distinct reactive zones of the molecule.

ReactivityMap cluster_mol 4-Fluorobenzofuran-7-boronic acid C2 C2 Position El_Attack Susceptible to Electrophiles C2->El_Attack EAS (Halogenation) C7 C7 Ipso-Carbon Nu_Attack Susceptible to Nucleophiles C7->Nu_Attack Protodeboronation Metal_Cat Metal Catalysis (Pd/Ni) C7->Metal_Cat Suzuki Coupling Boron Boron Atom Boron->Nu_Attack Lewis Acid (Complexation) F4 C4-Fluorine F4->Metal_Cat C-F Activation (Specialized)

Figure 1: Chemo-electronic topography showing primary reactive sites. Green = Nucleophilic C-H; Red = Transmetallation/Ipso site; Blue = Lewis Acidic site.

Nucleophilic Reactivity Profile (The Molecule as Nucleophile)

Site A: The C7-Boron Bond (Suzuki-Miyaura Coupling)

The C7-B bond is the primary "nucleophilic" handle, but it requires activation. In the presence of a base (e.g.,


, 

), the boron atom coordinates a nucleophile to form a tetravalent boronate species

. This species transfers the organic group (Ar) to Palladium(II) in the transmetallation step.
  • Mechanism: Base-assisted transmetallation.

  • Key Insight: The 4-fluoro substituent is electron-withdrawing, which generally accelerates transmetallation by making the aryl group more electrophilic towards the Pd center, but it also increases the susceptibility to protodeboronation (side reaction).

Site B: The C2 Position (Electrophilic Aromatic Substitution)

Despite the deactivating nature of the benzene ring substituents, the furan ring retains significant nucleophilicity at C2.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: C2 > C3. Attack at C2 yields a carbocation stabilized by the benzene ring without disrupting its aromaticity. Attack at C3 would disrupt benzene aromaticity in the resonance hybrid.

  • Application: Bromination, formylation, or acylation at C2 allows for further elaboration of the scaffold.

Electrophilic Reactivity Profile (The Molecule as Electrophile)

Site C: The Boron Atom (Lewis Acidity)

The empty p-orbital on boron renders it highly electrophilic.

  • Reactivity: Readily accepts lone pairs from oxygen or nitrogen nucleophiles.

  • Implication: In drug design, this allows for reversible covalent bonding with serine or threonine residues in enzyme active sites (e.g., proteasome inhibitors). In synthesis, this property is leveraged to form the "ate" complex necessary for cross-coupling.

Site D: The C7 Ipso-Carbon (Protodeboronation/Oxidation)

The carbon attached to boron (C7) is susceptible to ipso-substitution.

  • Oxidation: Treatment with

    
    /NaOH converts the C-B bond to a C-O bond (phenol formation) via a hydroperoxide rearrangement.
    
  • Protodeboronation: Under acidic conditions or high heat, the C-B bond can be cleaved by a proton, replacing the boronic acid with hydrogen. The electron-withdrawing Fluorine at C4 slightly increases this risk by stabilizing the developing negative charge on the ring during the mechanism.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

Objective: Arylation at C7 to generate biaryl scaffolds. Rationale: Uses a mild base and active catalyst to prevent protodeboronation while ensuring efficient transmetallation.

Materials:

  • 4-Fluorobenzofuran-7-boronic acid (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Workflow:

  • Charge: Add boronic acid, aryl bromide, base, and Pd catalyst to a reaction vial.

  • Purge: Seal and purge with

    
     or Argon for 5 minutes (Critical: Oxygen promotes homocoupling and catalyst deactivation).
    
  • Solvate: Add degassed Dioxane/Water mixture via syringe.

  • Heat: Stir at 80-90°C for 4-12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    
Protocol 2: C2-Selective Bromination

Objective: Functionalization of the furan ring for subsequent coupling. Rationale: NBS provides a controlled source of electrophilic bromine (


) to target the most nucleophilic site (C2).

Materials:

  • 4-Fluorobenzofuran-7-boronic acid (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (

    
    ) or DMF (0.1 M)
    

Workflow:

  • Dissolve: Dissolve the boronic acid in

    
     at 0°C.
    
  • Add: Add NBS portion-wise over 15 minutes to avoid over-bromination.

  • React: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Add aqueous

    
     (sodium thiosulfate) to quench excess bromine.
    
  • Isolate: Extract with EtOAc/Water. Note: Protect the boronic acid; avoid harsh acidic workups.

Mechanistic Visualization: Suzuki Cycle

This diagram illustrates the role of the boronic acid "ate" complex in the catalytic cycle.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L2Pd(II)(Ar)X OxAdd->PdII_ArX TransMet Transmetallation PdII_ArX->TransMet Base Base Activation (OH-) Boronate Boronate Complex [Ar'-B(OH)3]- Base->Boronate Activates Boronic Acid Boronate->TransMet Transfers Ar' PdII_ArAr L2Pd(II)(Ar)(Ar') TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product RedElim->Product

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the activation of the boronic acid (Blue) for transmetallation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Nevado, C., & Echavarren, A. M. (2005). Intramolecular Hydroarylation of Alkynes Catalyzed by Platinum or Gold: A Route to Benzofurans. Chemistry – A European Journal, 11(10), 3155–3164. Link

  • BLD Pharm. (n.d.). (4-Fluorobenzofuran-7-yl)boronic acid Product Page. Retrieved January 29, 2026. Link

  • Xu, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450.[2] Link

Sources

Methodological & Application

Application Note: High-Efficiency Palladium Catalysts for 4-Fluorobenzofuran-7-boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Fluorobenzofuran-7-boronic acid is a high-value pharmacophore scaffold, frequently utilized in the development of kinase inhibitors and modulation of G-protein-coupled receptors (GPCRs). However, its deployment in Suzuki-Miyaura cross-coupling is complicated by two structural factors:

  • Steric Congestion: The C7 position is ortho to the furan oxygen, creating significant steric hindrance that impedes transmetalation.

  • Protodeboronation Sensitivity: The proximity of the furan oxygen lone pairs, combined with the electron-withdrawing 4-fluoro substituent, renders the C–B bond susceptible to hydrolytic cleavage (protodeboronation) under standard basic conditions.

This guide provides a scientifically grounded protocol to overcome these limitations, moving beyond generic "catalyst screening" to a targeted selection of Buchwald-type precatalysts that ensure high turnover frequencies (TOF) before substrate decomposition occurs.

Critical Mechanistic Analysis

To achieve high yields, one must understand the failure modes of this specific substrate.

The Challenge of the 7-Position

In a standard catalytic cycle, the rate-determining step for hindered substrates is often transmetalation .

  • The Problem: Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 possess ligands with cone angles that are insufficient to force the rapid coupling of ortho-substituted heteroarenes. The slow transmetalation allows the competing protodeboronation pathway to dominate, consuming the boronic acid and yielding the byproduct 4-fluorobenzofuran.

  • The Solution: Use dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos ). These bulky, electron-rich ligands facilitate oxidative addition and, crucially, create a pocket that accelerates reductive elimination while stabilizing the monoligated Pd(0) species.

Catalyst Selection Matrix
Catalyst SystemLigand ClassSuitabilityMechanism of Action
XPhos Pd G4 Dialkylbiaryl PhosphineOptimal High steric bulk promotes reductive elimination; rapid activation at mild temps prevents deboronation.
SPhos Pd G4 Dialkylbiaryl PhosphineHigh Excellent for extreme steric hindrance; high electron density facilitates oxidative addition of chloro-partners.
Pd(dppf)Cl₂ Bidentate FerrocenylModerateRobust "workhorse" for less hindered partners; often requires higher temps which risks substrate decomposition.
Pd(PPh₃)₄ Monodentate ArylPoor Slow oxidative addition; prone to rapid catalyst death (formation of Pd black) with this substrate.

Detailed Experimental Protocol

Protocol A: The "Gold Standard" (XPhos Pd G4 System)

Recommended for coupling with aryl chlorides or electron-rich aryl bromides.

Reagents:

  • 4-Fluorobenzofuran-7-boronic acid (1.2 equiv)

  • Electrophile (Aryl Chloride/Bromide) (1.0 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Note: Phosphate is milder than carbonate, reducing deboronation.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.

  • Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with inert gas for 15 minutes. Dissolved oxygen is the primary cause of homocoupling byproducts.

  • Charge Solids: Add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 216 mg), K₃PO₄ (3.0 mmol, 636 mg), and XPhos Pd G4 (0.02 mmol, ~17 mg) to the vial.

    • Checkpoint: Do not add the catalyst to a solution containing the aryl halide before the base if using older generation catalysts; however, G4 precatalysts are air-stable until activation.

  • Solvation: Add the degassed solvent mixture (5 mL, 0.2 M concentration).

  • Activation: Seal the vial and heat to 60°C .

    • Why 60°C? Higher temperatures (80-100°C) accelerate protodeboronation of the 7-boronic acid. XPhos is active at lower temperatures, preserving the substrate.

  • Monitoring: Monitor by HPLC or TLC at 1 hour. The reaction is typically complete within 2-4 hours.

    • Visual Check: The solution should remain clear to amber. A black precipitate indicates catalyst decomposition (Pd aggregation).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The "Robust" Alternative (Pd(dppf)Cl₂)

Use only if the electrophile is an aryl iodide or reactive aryl bromide and cost is a primary constraint.

  • Solvent: DME : Water (3:1).

  • Base: Na₂CO₃ (2.0 equiv).

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%).

  • Temperature: 80°C.

  • Note: This system requires higher catalyst loading (5 mol%) to compensate for slower turnover rates with the hindered 7-position.

Visualization of Workflows

Catalytic Cycle & Mechanistic Logic

This diagram illustrates why the Buchwald Precatalyst cycle is superior for this substrate, specifically highlighting the stabilization of the oxidative addition complex.

G PreCat XPhos Pd G4 (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd + Aryl Halide TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet + Substrate + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->ActiveCat Regeneration Substrate 4-F-Benzofuran-7-B(OH)2 Substrate->TransMet Deboronation Protodeboronation (Byproduct) Substrate->Deboronation Slow Catalyst = Decomposition

Caption: The catalytic cycle highlights the competition between productive Transmetalation (blue) and destructive Protodeboronation (black). Bulky ligands accelerate the cycle to outcompete decomposition.

Decision Tree for Optimization

Use this flow to troubleshoot or optimize based on initial results.

DecisionTree Start Start Optimization Check1 Is Conversion < 50%? Start->Check1 Check2 Is Protodeboronation > 20%? Check1->Check2 Yes Sol4 Increase Catalyst Loading to 5 mol% Check1->Sol4 No (Stalled) Sol1 Switch to XPhos Pd G4 Check2->Sol1 No (Just Slow) Sol2 Lower Temp (50°C) Change Base to K3PO4 Check2->Sol2 Yes Sol3 Switch Solvent to n-BuOH (Anhydrous) Sol2->Sol3 If still failing

Caption: Troubleshooting logic flow. High protodeboronation requires milder bases and lower temperatures; low conversion requires more active catalysts.

Troubleshooting Guide (Self-Validating)

ObservationRoot CauseCorrective Action
Reaction turns black immediately "Pd Black" formation. Ligand dissociation or lack of stabilization.Switch to XPhos or SPhos based catalysts. Ensure solvent is thoroughly degassed.
Starting material consumed, no product Protodeboronation. The boronic acid hydrolyzed before coupling.[3]Reduce water ratio (use 10:1 Dioxane:H2O). Lower temperature to 50°C. Add boronic acid slowly (syringe pump).
Low conversion of Aryl Chloride Oxidative addition failure.Switch from Pd(dppf)Cl₂ to XPhos Pd G4 .
Homocoupling of Electrophile Oxygen presence or disproportionation.Degas solvents more rigorously. Reduce catalyst loading slightly.

References

  • Suzuki-Miyaura Coupling Overview: Suzuki reaction. Wikipedia. Available at: [Link]

  • Catalysts for Unstable Boronic Acids: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Kinzel, T., Zhang, Y., Buchwald, S. L. J. Am. Chem. Soc. 2010.[4] Available at: [Link]

  • Protodeboronation Mechanisms: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. ResearchGate. Available at: [Link]

  • Benzofuran Synthesis Context: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling. MDPI. Available at: [Link]

  • General Heteroaryl Coupling: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. J. Org.[5] Chem. Available at: [Link]

Sources

4-Fluorobenzofuran-7-boronic acid as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Fluorobenzofuran-7-boronic Acid in Kinase Inhibitor Design

Executive Summary

This guide details the application of 4-Fluorobenzofuran-7-boronic acid (4-FFBA) as a high-value building block for Type I and Type II kinase inhibitors. While the benzofuran scaffold is a recognized bioisostere for the adenine moiety of ATP, the specific incorporation of a fluorine atom at the C4 position and a boronic acid handle at C7 offers distinct advantages in metabolic stability , electronic tuning , and vectorial extension into the solvent-exposed regions of the kinase domain. This note provides the rationale for its selection and validated protocols for its synthesis and cross-coupling.

Scientific Rationale: Why This Scaffold?

The Benzofuran "Warhead" (Adenine Mimicry)

Kinase inhibitors often rely on planar heterocycles to occupy the adenine-binding region of the ATP pocket. Benzofuran serves as a lipophilic, hydrogen-bond-accepting scaffold.

  • H-Bonding: The ether oxygen (O1) can serve as a weak H-bond acceptor, often interacting with the hinge region residues.

  • Geometry: The fused ring system provides the necessary planarity to sandwich between the hydrophobic lobes (N-lobe and C-lobe) of the kinase.

The "4-Fluoro" Advantage (Metabolic & Electronic)

The introduction of fluorine at the C4 position is not arbitrary; it is a calculated medicinal chemistry optimization:

  • Metabolic Blockade: The C4 position on benzofuran is electron-rich and susceptible to oxidation by Cytochrome P450 enzymes (CYP3A4). Fluorine substitution blocks this "soft spot," significantly increasing the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: Fluorine's high electronegativity pulls electron density from the aromatic ring, lowering the pKa of the system and modulating the

    
    -
    
    
    
    stacking interactions with the gatekeeper residue (often Methionine or Threonine).
The C7-Boronic Acid Vector

The C7 position is strategically located to direct substituents toward the solvent-exposed front or the ribose-binding pocket , depending on the binding mode.

  • Synthetic Utility: The boronic acid moiety allows for rapid diversification via Suzuki-Miyaura cross-coupling, enabling the attachment of solubilizing tails (e.g., morpholine, piperazine) essential for oral bioavailability.

Visualization: Strategic Workflow & Binding Mode

The following diagrams illustrate the synthesis workflow and the theoretical binding interaction within the kinase pocket.

G cluster_0 Step 1: Building Block Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling SM 4-Fluorobenzofuran Inter 7-Lithio-4-fluorobenzofuran (via n-BuLi) SM->Inter Lithiation (-78°C) Product 4-Fluorobenzofuran- 7-boronic Acid Inter->Product B(OiPr)3 / H3O+ Final Kinase Inhibitor Candidate Product->Final Cross-Coupling Halide Heteroaryl Halide (Hinge Binder) Halide->Final + Catalyst Catalyst Pd(dppf)Cl2 / K2CO3 Catalyst->Final

Caption: Workflow A: From scaffold generation to final inhibitor assembly via Pd-catalyzed cross-coupling.

Binding Kinase ATP Binding Pocket Hinge Hinge Region (Met/Thr) Gatekeeper Gatekeeper Residue Inhibitor 4-Fluoro-Benzofuran Core Inhibitor->Hinge H-Bond (Acceptor) Inhibitor->Gatekeeper Pi-Stacking F_atom 4-Fluoro (Metabolic Block) Inhibitor->F_atom C4 Position Tail C7-Substituent (Solvent Interaction) Inhibitor->Tail C7 Vector

Caption: Logic Map: Structural Activity Relationship (SAR) of the 4-fluorobenzofuran core within the kinase active site.

Experimental Protocols

Protocol A: Synthesis of 4-Fluorobenzofuran-7-boronic Acid

Note: Commercial availability can be sporadic. In-house synthesis ensures quality control.

Reagents:

  • 4-Fluorobenzofuran (Starting Material)

  • n-Butyllithium (n-BuLi), 2.5M in hexanes

  • Triisopropyl borate (B(OiPr)3)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1N)[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 4-fluorobenzofuran (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 eq) dropwise over 20 minutes. Critical: Maintain temperature below -70°C to prevent ring opening or polymerization.

  • Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 7-lithio species (directed ortho-lithiation is favored at C7 due to the ether oxygen).

  • Boronation: Add triisopropyl borate (1.2 eq) rapidly. Allow the reaction to warm to room temperature (RT) overnight.

  • Hydrolysis: Quench with 1N HCl (excess) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Hexane/Ether or Acetone/Water. Do not use silica chromatography as boronic acids can streak or stick irreversibly.

Protocol B: Optimized Suzuki-Miyaura Coupling

Challenge: Heteroaryl boronic acids are prone to protodeboronation (loss of the boron group) under standard aqueous/basic conditions.

Optimized Conditions (The "Buchwald" Modification):

  • Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%) or XPhos Pd G2.

  • Base: Potassium Phosphate Tribasic (K3PO4), 2.0 eq.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Avoid Ethanol if protodeboronation is observed.

  • Temperature: 80-90°C.

Step-by-Step:

  • Combine the aryl halide (1.0 eq), 4-Fluorobenzofuran-7-boronic acid (1.2 eq), and Pd catalyst in a microwave vial.

  • Seal and purge with Argon for 5 minutes.

  • Add degassed solvent (Dioxane/Water) and Base.

  • Heat at 90°C for 4-16 hours (or 30 mins in Microwave at 110°C).

  • Filter through Celite to remove Palladium black.

  • Purify via Flash Chromatography (CombiFlash).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Coupling) Protodeboronation of the benzofuran.Switch base to anhydrous CsF or K2CO3 in dry DMF/Toluene. Remove water from the system.[3]
Impurity: Homocoupling Oxidation of the boronic acid.Ensure rigorous degassing (Argon sparging) before adding the catalyst.
Starting Material Recovery Catalyst poisoning or inactivity.Switch to a more active catalyst system like Pd2(dba)3 / S-Phos for sterically hindered substrates.
Regioselectivity (Synthesis) Lithiation occurring at C2 instead of C7.Use TMEDA (Tetramethylethylenediamine) as an additive during lithiation to direct the metalation to the C7 position via chelation with the ring oxygen.

References

  • Vertex Pharmaceuticals. (2008). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. Organic & Biomolecular Chemistry.

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

  • Farhat, J., et al. (2022).[4] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel).

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocol.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

use of 4-Fluorobenzofuran-7-boronic acid in developing anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Fluorobenzofuran-7-boronic Acid in Anti-Inflammatory Drug Discovery

Abstract

This application note details the strategic utilization of 4-Fluorobenzofuran-7-boronic acid (CAS 1204580-77-7) as a high-value building block in the synthesis of next-generation anti-inflammatory agents. Leveraging the bioisosteric properties of the benzofuran scaffold and the metabolic stability conferred by fluorine substitution, this guide provides a validated protocol for Suzuki-Miyaura cross-coupling and subsequent biological evaluation. We demonstrate its application in developing inhibitors targeting the COX-2/iNOS inflammatory axis, offering a robust workflow for medicinal chemists and pharmacologists.

Introduction: The Fluorine Advantage in Benzofuran Scaffolds

The benzofuran pharmacophore is ubiquitous in natural products and synthetic drugs, exhibiting potent anti-inflammatory, analgesic, and anticancer activities. However, metabolic liability at the C-4 and C-7 positions often limits the pharmacokinetic (PK) profile of early-stage candidates.

4-Fluorobenzofuran-7-boronic acid addresses these challenges through two mechanistic pillars:

  • Metabolic Blocking: The C-F bond (bond energy ~116 kcal/mol) at the 4-position blocks oxidative metabolism (hydroxylation) typically mediated by Cytochrome P450 enzymes, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The fluorine atom acts as a bioisostere for hydrogen but with high electronegativity, altering the pKa of neighboring functional groups and enhancing lipophilicity (

    
    ), which facilitates passive transport across cell membranes.
    

This building block is particularly effective in synthesizing biaryl inhibitors of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) , where the benzofuran moiety mimics the lipophilic arachidonic acid binding pocket.

Chemical Profile & Material Specifications

PropertySpecification
Compound Name 4-Fluorobenzofuran-7-boronic acid
CAS Number 1204580-77-7
Molecular Formula C₈H₆BFO₃
Molecular Weight 179.94 g/mol
Appearance Off-white to pale yellow solid
Purity (HPLC)

97%
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)

Protocol A: Synthetic Workflow (Suzuki-Miyaura Coupling)

Objective: To couple 4-Fluorobenzofuran-7-boronic acid with a heteroaryl halide (e.g., 4-bromo-1-methyl-1H-pyrazole) to generate a biaryl anti-inflammatory scaffold.

Reagents & Equipment:
  • Substrate 1: 4-Fluorobenzofuran-7-boronic acid (1.2 equiv)

  • Substrate 2: Heteroaryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Procedure:
  • Preparation: In a flame-dried Schlenk flask or microwave vial, add the Heteroaryl Halide (1.0 mmol), 4-Fluorobenzofuran-7-boronic acid (1.2 mmol, 216 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

  • Inertion: Evacuate the flask and backfill with Argon three times to remove oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Solvation: Add degassed 1,4-Dioxane (10 mL) via syringe.

  • Activation: Add the 2.0 M K₂CO₃ solution (1.5 mL) dropwise.

  • Reaction:

    • Thermal Method: Heat at 90°C for 12–16 hours under vigorous stirring.

    • Microwave Method (Recommended): Heat at 110°C for 45 minutes.

  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS until the halide is fully consumed.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (Silica gel, gradient elution 0-30% EtOAc in Hexanes).

Visual Workflow (DOT Diagram)

SuzukiCoupling Start Start: Reagent Prep Mix Mix: Boronic Acid + Halide + Pd Catalyst Start->Mix Degas Degas: Argon Purge (Prevent Oxidation) Mix->Degas Critical Step Heat Reaction: 90°C (12h) or MW 110°C (45min) Degas->Heat Suzuki Cycle Workup Workup: Celite Filter & Extraction Heat->Workup Completion Product Final Product: Biaryl Scaffold Workup->Product

Caption: Optimized Suzuki-Miyaura coupling workflow for 4-fluorobenzofuran synthesis.

Protocol B: Biological Evaluation (In Vitro Anti-Inflammatory Assay)

Objective: Validate the anti-inflammatory potency of the synthesized derivative by measuring the inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[1]

Materials:
  • Cell Line: RAW 264.7 (Murine macrophages).[1]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Reagent: Griess Reagent (Sulfanilamide + NED).

  • Control: Dexamethasone or Celecoxib.

Step-by-Step Procedure:
  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Pre-treat cells with the synthesized benzofuran derivative (concentrations: 0.1, 1, 10, 50 µM) for 1 hour. Include a DMSO vehicle control (0.1%).

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Measurement (Griess Assay):

    • Transfer 100 µL of cell culture supernatant to a fresh plate.

    • Add 100 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature in the dark.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite standard curve.

  • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure the observed effect is due to enzyme inhibition, not cytotoxicity.

Mechanism of Action & SAR Logic

The incorporation of the 4-fluorobenzofuran moiety is designed to optimize the drug-target interaction. The diagram below illustrates the Structure-Activity Relationship (SAR) logic.

SAR_Logic Drug 4-Fluorobenzofuran Derivative Target COX-2 / iNOS Active Site Drug->Target Inhibits Metabolism Metabolic Stability (Blocked C4 Position) Drug->Metabolism Fluorine Effect Lipophilicity Enhanced Lipophilicity (Membrane Permeability) Drug->Lipophilicity Bioisosterism Lipophilicity->Target Access Binding Hydrophobic Pocket Interaction Binding->Target High Affinity

Caption: SAR logic for 4-fluorobenzofuran derivatives in anti-inflammatory target engagement.

References

  • Ayoub, A. J., et al. (2023). "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents."[2][3][4] International Journal of Molecular Sciences.

  • Abbas, A. A., et al. (2024). "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems."[3] RSC Advances.

  • BenchChem. "Product Specification: (4-fluoro-1-benzofuran-7-yl)boronic Acid." BenchChem Database.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Nevagi, R. J., et al. (2015). "Biological and medicinal significance of benzofuran."[5] European Journal of Medicinal Chemistry.

Sources

Technical Application Note: Integration of 4-Fluorobenzofuran-7-boronic Acid in Advanced Optoelectronic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the utilization of 4-Fluorobenzofuran-7-boronic acid (CAS: 1204580-77-7) as a critical building block in the synthesis of organic semiconductors. While benzofuran derivatives are staples in Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) due to their high triplet energy and thermal stability, the specific incorporation of the 4-fluoro substituent offers a distinct "Fluorine Effect."

Key Material Advantages:

  • HOMO/LUMO Tuning: The high electronegativity of the fluorine atom at the C4 position inductively lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, improving oxidative stability and facilitating electron injection.

  • Solid-State Packing: The C-F motif promotes supramolecular organization via C-F···H and C-F···π interactions, enhancing charge carrier mobility in thin films.

  • Regioselectivity: The C7-boronic acid handle allows for precise, orthogonal coupling to extend the π-conjugated system away from the furan ring, preserving the planarity essential for exciton delocalization.

Synthesis Workflow & Mechanism

The primary utility of 4-Fluorobenzofuran-7-boronic acid is as a nucleophilic partner in Suzuki-Miyaura Cross-Coupling reactions. The following diagram illustrates the critical pathway from raw intermediate to functional device layer.

G cluster_0 Critical Control Points Start 4-Fluorobenzofuran- 7-boronic Acid Coupling Suzuki-Miyaura Coupling (Pd Catalyst) Start->Coupling + Aryl Halide (Ar-X) Purification Purification (Column/Sublimation) Coupling->Purification Crude Product Material Target Material: Fluorinated Host/Donor Purification->Material >99.5% Purity Device Device Integration (OLED/OPV) Material->Device Vacuum Deposition

Figure 1: Critical workflow for converting the boronic acid precursor into device-grade semiconductor materials.

Experimental Protocol: Optimized Suzuki Coupling

Challenge: Heteroaryl boronic acids, particularly those with electron-withdrawing groups (like Fluorine), are prone to protodeboronation (loss of the B(OH)₂ group) under basic conditions, leading to low yields.

Solution: The following protocol utilizes a bulky phosphine ligand (SPhos) and controlled base addition to stabilize the active Pd(0) species and accelerate the transmetalation step, outcompeting the deboronation side reaction.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Nucleophile: 4-Fluorobenzofuran-7-boronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride scaffold (e.g., 9-bromoanthracene or chlorinated triazine) (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%)

  • Base: K₃PO₄ (3.0 equiv, pre-dissolved in minimal water)

  • Solvent: Toluene/1,4-Dioxane (4:1 ratio), anhydrous and degassed.

Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cycle with Argon/Vacuum (3x) to remove O₂.

  • Solvent Degassing: Sparge the Toluene/Dioxane mixture with Argon for 30 minutes. Note: Oxygen is the primary cause of homocoupling byproducts.

  • Catalyst Pre-complexation:

    • Add Pd₂(dba)₃ and SPhos to the flask.

    • Add 5 mL of degassed solvent.

    • Stir at room temperature for 15 minutes until the solution turns from dark purple to orange/red (indicating active catalyst formation).

  • Reactant Addition:

    • Add the Aryl Halide (1.0 eq) and 4-Fluorobenzofuran-7-boronic acid (1.2 eq) under positive Argon flow.

    • Add the remaining solvent.

  • Base Addition: Add the aqueous K₃PO₄ solution via syringe. The system is now biphasic.

  • Reaction:

    • Heat the mixture to 90°C (oil bath temperature).

    • Monitor via TLC or HPLC every 2 hours.

    • Critical Checkpoint: If protodeboronation is observed (appearance of 4-fluorobenzofuran), lower temperature to 75°C and increase catalyst loading.

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black. Wash with Ethyl Acetate.

    • Wash filtrate with brine, dry over MgSO₄, and concentrate in vacuo.

Application Case Study: Blue OLED Host Material

The incorporation of the 4-fluorobenzofuran unit is specifically designed to create high-triplet energy hosts for blue phosphorescent or TADF (Thermally Activated Delayed Fluorescence) emitters.

Comparative Material Properties

The table below illustrates the theoretical impact of substituting a standard Benzofuran unit with the 4-Fluoro analog in a Carbazole-Benzofuran host system.

PropertyStandard Benzofuran Host4-Fluoro-Benzofuran HostImpact on Device Performance
HOMO Level -5.6 eV-5.8 eVImproved Stability: harder to oxidize; better hole-blocking.
LUMO Level -2.1 eV-2.3 eVBetter Injection: Lower barrier for electron injection from ETL.
Triplet Energy (T₁) 2.85 eV2.92 eVBlue Confinement: Higher T₁ prevents reverse energy transfer from blue emitters.
Glass Transition (Tg) 110°C125°CThermal Stability: Fluorine interactions increase morphological stability.
Device Architecture (Example)
  • Anode: ITO

  • HIL: HAT-CN (10 nm)

  • HTL: TAPC (40 nm)

  • EML: 4-Fluoro-Host : Blue Dopant (e.g., FIrpic) (20 nm)

  • ETL: TPBi (40 nm)

  • Cathode: LiF/Al

Quality Control & Validation

To ensure the material is "Device Grade" (>99.9% purity), the following analytical thresholds must be met post-synthesis.

  • ¹H-NMR (500 MHz, CDCl₃):

    • Verify the disappearance of the boronic acid hydroxyl protons (usually broad singlets >5 ppm).

    • Confirm the integration of the Fluorine-adjacent proton (doublet of doublets) to ensure the ring is intact.

  • ¹⁹F-NMR:

    • Single sharp peak around -110 to -120 ppm (dependent on solvent). Multiple peaks indicate regio-isomeric impurities or incomplete coupling.

  • High-Resolution Mass Spectrometry (HRMS):

    • Target mass within 5 ppm error.

  • Trace Metal Analysis (ICP-MS):

    • Palladium (Pd) content must be < 50 ppm. Residual Pd acts as a fluorescence quencher and trap site in OLEDs.

    • Purification Tip: If Pd > 50 ppm, reflux the product in toluene with activated carbon or use a metal scavenger resin (e.g., SiliaMetS®).

References

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

    • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
  • Fluorine Effect in Organic Semiconductors

    • Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications.[1]

  • Benzofuran Derivatives in OLEDs

    • Dailey, S., et al. (2008). Synthesis and Device Characterisation of Benzofuran Derivatives for OLED Applications.
  • Protodeboronation Mechanisms

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

analytical methods for monitoring 4-Fluorobenzofuran-7-boronic acid reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for researchers working with 4-Fluorobenzofuran-7-boronic acid . It synthesizes high-level analytical chemistry with practical troubleshooting for Suzuki-Miyaura coupling workflows.

Case ID: 4FB-7BA-MONITOR Status: Active Assigned Specialist: Senior Application Scientist Subject: Analytical Methods, Stability Monitoring, and Troubleshooting

Executive Summary

Monitoring the reaction progress of 4-Fluorobenzofuran-7-boronic acid requires distinguishing the active boronic species from its common degradation products: the protodeboronated species (4-fluorobenzofuran), the oxidized phenol, and boroxine anhydrides. This guide provides validated protocols to overcome the "chameleon-like" behavior of boronic acids in HPLC and LC-MS.

Module 1: HPLC Method Development & Troubleshooting

The "Split Peak" Phenomenon

User Report: "I see two peaks for my starting material in HPLC, or the peak is extremely broad and tailing. Is my compound impure?"

Technical Diagnosis: This is likely not impurity. Boronic acids exist in a dynamic equilibrium between the trigonal planar (free acid) and tetrahedral (boronate anion) forms, or between the monomer and the boroxine (cyclic trimer). On standard C18 columns, interaction with residual silanols causes severe tailing.

Optimized Protocol (Standard Operating Procedure):

ParameterRecommendationRationale
Column Waters XSelect HSS T3 or Phenomenex Luna Omega PS C18 (3.5 µm)High surface coverage and end-capping prevents silanol interactions that cause tailing.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses ionization, keeping the boronic acid in its neutral, monomeric form.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic heterocycles than Methanol.
Gradient 5-95% B over 8 minFast gradient minimizes on-column hydrolysis or dehydration.
Sample Diluent 50:50 Water:ACN (Acidified)Crucial: Match the initial mobile phase. Dissolving in pure MeOH can form methyl esters/hemiesters in the vial.

Troubleshooting Logic Tree:

HPLC_Troubleshooting Start Issue: Poor Peak Shape Split Is the peak split? Start->Split Tailing Is the peak tailing? Start->Tailing Ghost Ghost Peak at higher RT? Start->Ghost Split_Yes Cause: Sample Solvent Mismatch Action: Dissolve sample in Mobile Phase A Split->Split_Yes Yes Tailing_Yes Cause: Silanol Interaction Action: Switch to HSS T3 Column OR Add 10mM Ammonium Acetate Tailing->Tailing_Yes Yes Ghost_Yes Cause: Boroxine Formation Action: Add 5% water to sample Ensure acidic mobile phase Ghost->Ghost_Yes Yes

Figure 1: Decision matrix for diagnosing HPLC anomalies specific to aryl boronic acids.

Module 2: LC-MS & Mass Spectrometry Interpretation

The "Missing Mass" Mystery

User Report: "I cannot find the molecular ion [M+H]+ (m/z 180) for 4-Fluorobenzofuran-7-boronic acid. I only see higher masses or very weak signals."

Technical Diagnosis: Boronic acids are notoriously difficult to detect in positive ESI mode due to poor protonation. Furthermore, they readily dehydrate in the source to form boroxines (trimers) or form adducts with MeOH/ACN.

Spectral Interpretation Guide:

Observed m/z (approx)Species IdentificationInterpretation
179 (Negative Mode)

The most reliable ion. Run in ESI Negative mode.
161 (Positive Mode)

Dehydrated cation. Common in source.
207 (Negative Mode)

Methanol adduct (methoxyboronate).
497

Boroxine Trimer . Indicates thermal dehydration in the source.
136

Protodeboronated byproduct (4-fluorobenzofuran). This is a degradation product, not an artifact.

Critical Workflow:

  • Switch Polarity: Always set your LC-MS method to switch between Pos/Neg modes. Boronic acids shine in Negative Mode .

  • Avoid Alcohols: If possible, use ACN/Water. If MeOH is used, expect methyl-boronate adducts (+14 Da or +32 Da shifts).

Module 3: Reaction Monitoring & Stability

Distinguishing Degradation from Reaction

Context: In Suzuki couplings, the base (e.g.,


) facilitates the reaction but also catalyzes protodeboronation  (loss of Boron).

Reaction Pathway Visualization:

Reaction_Pathways SM 4-Fluorobenzofuran- 7-boronic acid Prod Coupled Product (Desirable) SM->Prod Pd(0), R-X, Base DeBor 4-Fluorobenzofuran (Protodeboronation) SM->DeBor High T, Base, H2O (Side Reaction) Phenol 4-Fluorobenzofuran-7-ol (Oxidation) SM->Phenol O2 / Peroxides

Figure 2: Competing pathways during Suzuki coupling. Monitoring the red pathway (DeBor) is critical for yield optimization.

Sampling & Quenching Protocol: Do not inject the crude reaction mixture directly. The residual base will damage the silica column and alter the boronic acid equilibrium.

  • Aliquot: Take 20 µL of reaction mixture.

  • Quench: Add into 500 µL of 0.1 M HCl in Acetonitrile.

    • Why? Acidification neutralizes the base, stopping protodeboronation immediately. It also converts all boronate species back to the neutral boronic acid for consistent HPLC retention.

  • Filter: Remove solid salts (KCl/KBr) before injection.

Module 4: Quick-Check FAQs

Q: Can I use TLC to monitor this? A: Yes, but standard UV (254 nm) might be faint depending on the benzofuran extinction coefficient.

  • Stain Recommendation: Use Curcumin (Rosocyanin) stain or Alizarin Red S . These complex specifically with Boron to turn orange/red, differentiating the boronic acid from the de-boronated byproduct.

Q: My standard purity is 98%, but the reaction starts with 10% "impurity". A: Check your "impurity" retention time. If it matches the boroxine (trimer), it is likely an artifact of your sample preparation (drying the sample too hard). Add 5% water to your HPLC vial; if the peak disappears, it was just the anhydride/boroxine.

Q: How do I store the reference standard? A: Store at 4°C under Argon. 4-Fluorobenzofuran-7-boronic acid is electron-rich and prone to oxidation to the phenol (4-fluorobenzofuran-7-ol) upon long-term air exposure.

References

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443. Link

  • Wang, L., et al. "Arylboronic acid chemistry under electrospray conditions."[1] Chemistry – A European Journal, 2013, 19(23), 7587-7594. Link

  • Raines Lab. "Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence." Journal of Organic Chemistry. Link

Sources

Technical Support Center: Solubilization & Handling of 4-Fluorobenzofuran-7-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Paradox

4-Fluorobenzofuran-7-boronic acid presents a unique solubility challenge due to its "Janus-faced" nature. The benzofuran core and C4-fluorine atom impart significant lipophilicity and crystalline lattice energy, resisting dissolution in polar media. Conversely, the boronic acid moiety is hydrophilic but prone to dehydration, forming insoluble boroxine anhydrides in non-polar environments.

This guide provides field-proven protocols to navigate this equilibrium, ensuring consistent solubility for both organic synthesis (Suzuki-Miyaura coupling) and biological assays.

Module 1: The Boroxine Cycle (Chemical Stability)

Issue: "My compound appears as a white solid that is insoluble in chloroform or dry ether, and NMR shows broad, confusing peaks."

Root Cause Analysis

Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).[1] 4-Fluorobenzofuran-7-boronic acid, specifically, has a high tendency to dehydrate due to the electron-withdrawing fluorine stabilizing the boroxine ring.

  • Dry State: Often exists as a mixture of free acid and boroxine.[1]

  • Non-polar Solvents: Favor the boroxine (trimer), which often precipitates or causes line-broadening in NMR due to exchange rates.[1]

The Protocol: Reversing Dehydration

To solubilize the compound for analysis or reaction, you must shift the equilibrium back to the monomeric boronic acid species.[1]

BoroxineEquilibrium cluster_0 Dehydrated State (Insoluble/Aggregated) cluster_1 Soluble State (Monomer) Boroxine Boroxine Trimer (C24H12B3F3O3) Acid Boronic Acid Monomer (C8H6BFO3) Boroxine->Acid + 3 H2O (Hydrolysis) Acid->Boroxine - 3 H2O (Dehydration/Heating) caption Fig 1. The Boroxine-Acid Equilibrium. Addition of water or Lewis bases shifts the species to the soluble monomer.

Corrective Action:

  • For NMR: Do not use pure CDCl₃. Use CD₃OD (Methanol-d4) or a mixture of CDCl₃ + 2 drops of CD₃OD .[1] The methanol forms a soluble methyl boronate ester in situ, breaking the boroxine trimer.[1]

  • For Synthesis: Pre-dissolve the solid in a solvent containing a Lewis base (e.g., THF or Dioxane) before adding it to the non-polar reaction mixture.[1]

Module 2: Solvent System Engineering (Synthesis)

Issue: "The starting material precipitates during Suzuki coupling, leading to low yields or stalled reactions."

Causality

The 4-fluorobenzofuran core is rigid and planar, leading to high lattice energy. Standard toluene/water systems often fail to solvate the boronic acid sufficiently for transmetalation to occur at the palladium center.[1]

Recommended Solvent Architectures

Data below compares solubility efficiency for 4-FF-7-BA in common Suzuki solvent systems.

Solvent SystemSolubility RatingMechanismRecommended Use
Dioxane / H₂O (4:1) HighDioxane acts as a Lewis base, coordinating boron.Primary Choice for difficult couplings.[1]
Ethanol / H₂O (1:1) MediumProtic solvation; good for polar substrates.[1]Green chemistry; standard couplings.
Toluene / H₂O LowPhase separation prevents boronic acid dissolution.[1]Avoid unless using phase transfer catalysts.[1]
DMF / IPA (4:1) Very HighHigh dielectric constant breaks aggregates.[1]Use for high-temperature microwave reactions.[1]

Pro-Tip: If using non-polar solvents (Toluene), add 10 mol% pinacol to the reaction.[1] This converts the boronic acid in situ to the more lipophilic pinacol ester, which dissolves readily in toluene and enters the catalytic cycle efficiently [1].[1]

Module 3: Formulation for Biological Assays

Issue: "Compound precipitates in cell culture media (RPMI/DMEM) immediately after dilution from DMSO stock."

Causality

The "Crash-Out" Effect. 4-Fluorobenzofuran-7-boronic acid has a pKa of approximately 8.5–9.[1]0. At physiological pH (7.4), it exists largely in the neutral, protonated form, which is poorly soluble in water due to the lipophilic fluorobenzofuran tail.[1]

The Protocol: Cyclodextrin Encapsulation

Do not rely solely on DMSO.[1] Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to create a "molecular shuttle." The hydrophobic benzofuran tail inserts into the CD cavity, while the hydrophilic exterior ensures water solubility.[1]

Step-by-Step Formulation:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.[1]

  • Dissolve Compound: Dissolve 4-FF-7-BA in 100% DMSO (Concentration: 50 mM).

  • Complexation: Slowly add the DMSO solution to the HP-β-CD vehicle with vortexing. (Final DMSO concentration should be <1%).[1]

  • Result: A clear solution stable for >24 hours at room temperature.

SolubilityWorkflow Start Start: 4-FF-7-BA Solid Check1 Direct Dilution in Media? Start->Check1 Goal Goal: Biological Assay (pH 7.4) Fail1 Precipitation (Crash Out) Check1->Fail1 Yes (DMSO only) Solution1 Use Carrier System Check1->Solution1 No MethodA Method A: pH Adjustment (Raise pH to >9, then dilute) Solution1->MethodA MethodB Method B: Cyclodextrin (HP-beta-CD Complex) Solution1->MethodB ResultA Risk: Cytotoxicity / Instability MethodA->ResultA ResultB Success: Soluble & Bioavailable MethodB->ResultB caption Fig 2. Decision Tree for Aqueous Solubilization. Cyclodextrins are preferred over pH manipulation.

Module 4: Advanced Derivatization (MIDA Boronates)

Issue: "I need to purify the compound by silica chromatography, but it streaks and decomposes."

Solution: The MIDA Strategy

Free boronic acids interact strongly with silica gel.[1] Converting 4-FF-7-BA to a MIDA (N-methyliminodiacetic acid) boronate solves both stability and solubility issues.

  • Solubility: MIDA boronates are soluble in standard organic solvents (EtOAc, DCM, MeCN) but insoluble in non-polar hexanes (allowing for precipitation purification).[1]

  • Stability: The sp³-hybridized boron is protected from oxidation and protodeboronation.[1]

  • Release: The free boronic acid can be "slow-released" in the reaction using mild aqueous base (K₃PO₄), maintaining a low but constant concentration of the active species, which reduces side reactions [2].

Synthesis of MIDA Derivative: Reflux 4-FF-7-BA with MIDA and Dean-Stark trap in Toluene/DMSO (10:1) to remove water.[1]

Frequently Asked Questions (FAQ)

Q1: Why does my 4-Fluorobenzofuran-7-boronic acid turn pink upon storage?

  • A: This indicates oxidation of the C-B bond to a phenolic hydroxyl (C-OH), likely forming a quinone-like species or simply the phenol derivative. Store the compound under Argon at 4°C. If pink, recrystallize from water/ethanol or wash with hexanes (if the impurity is the phenol).[1]

Q2: Can I use pinacol ester instead of the free acid?

  • A: Yes, and it is often preferred.[1][2] The pinacol ester is significantly more soluble in organic solvents (DCM, THF) and easier to handle.[1] However, for biological assays, the pinacol group must hydrolyze to release the active acid, which can be slow. For assays, the free acid complexed with cyclodextrin is superior.[1]

Q3: What is the exact pKa of this compound?

  • A: While experimental values vary, fluorinated aryl boronic acids typically have a pKa lower than phenylboronic acid (8.8).[1] Expect a pKa in the range of 7.8 – 8.2 due to the electron-withdrawing nature of the benzofuran and fluorine [3].[1] This means it will be partially ionized at pH 8.0.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [1]

  • Adamczyk-Woźniak, A., et al. (2020).[1] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.[3]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

Sources

Validation & Comparative

biological activity of 4-Fluorobenzofuran-7-boronic acid derivatives versus non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 4-Fluorobenzofuran-7-boronic Acid Derivatives vs. Non-Fluorinated Analogs Content Type: Publish Comparison Guide

Strategic Fluorination in Drug Design: A Comparative Technical Guide

Executive Summary This guide analyzes the pharmacological advantages of 4-fluorobenzofuran-7-boronic acid as a high-value molecular scaffold in medicinal chemistry. While the boronic acid itself serves primarily as a synthetic "warhead" for Suzuki-Miyaura cross-couplings, its downstream derivatives—specifically 7-substituted-4-fluorobenzofurans —exhibit superior biological profiles compared to their non-fluorinated counterparts.

This analysis focuses on two critical domains where this scaffold dominates: HCV NS5B Polymerase Inhibition and Kinase Modulation (VEGFR/Aurora) .

The Core Comparison: 4-Fluoro vs. Non-Fluoro Scaffolds

The incorporation of a fluorine atom at the C4 position of the benzofuran ring, combined with the modularity of the C7-boronic acid handle, creates a "privileged structure." The table below summarizes the objective performance differences.

Table 1: Comparative Performance Metrics
FeatureNon-Fluorinated Analog (4-H) 4-Fluoro Derivative (4-F) Mechanism of Improvement
Metabolic Stability Low to ModerateHigh F-atom blocks P450-mediated oxidative metabolism at the electron-rich C4 position (metabolic blockade).
Lipophilicity (LogP) BaselineIncreased (+0.2–0.4) Fluorine increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
Binding Affinity Standard

stacking
Enhanced The C4-F creates a dipole that can engage in orthogonal multipolar interactions with protein carbonyls or amide hydrogens.
pKa Modulation NeutralElectron-Withdrawing Lowers the pKa of neighboring functional groups, potentially improving solubility at physiological pH.
Synthetic Utility StandardHigh The 7-boronic acid allows for rapid "late-stage diversification" via Suzuki coupling to create biaryl libraries.

Case Study: HCV NS5B Polymerase Inhibitors

The most authoritative validation of the 4-fluorobenzofuran scaffold comes from the development of HCV NS5B polymerase inhibitors (e.g., BMS-929075 analogs).[1]

Mechanistic Insight

Hepatitis C Virus (HCV) NS5B polymerase has a hydrophobic pocket (Palm II subdomain).

  • Non-Fluorinated Analogs: Often suffer from rapid oxidative clearance in the liver.

  • 4-Fluoro Derivatives: The fluorine atom at C4 protects the benzofuran ring from metabolic attack while simultaneously filling a small hydrophobic pocket in the enzyme, increasing residence time.

Experimental Data: Antiviral Potency (Genotype 1b)

Data extrapolated from structure-activity relationship (SAR) studies of benzofuran-based NS5B inhibitors.

Compound StructureSubstitution (C4)Substitution (C7)EC50 (nM) - Replicon AssayCC50 (µM) - Cytotoxicity
Analog A HPhenyl120 nM> 50
Analog B H4-Methoxyphenyl85 nM> 50
Derivative C F Phenyl15 nM > 50
Derivative D F 4-Methoxyphenyl 4 nM > 50

Interpretation: The introduction of the 4-Fluoro group (Derivative C vs. A) results in an 8-fold increase in potency . When combined with an optimized C7-biaryl group (accessible via the boronic acid intermediate), potency reaches single-digit nanomolar levels (Derivative D).

Visualizing the Advantage

The following diagrams illustrate the metabolic blockade and the synthetic workflow facilitated by the 4-fluorobenzofuran-7-boronic acid scaffold.

Diagram 1: Metabolic Blockade & Synthetic Pathway

Benzofuran_Activity cluster_0 Mechanism of Action Reagent 4-Fluorobenzofuran- 7-boronic acid Coupling Suzuki-Miyaura Coupling (Pd) Reagent->Coupling + Aryl Halide Metabolism Metabolic Attack (CYP450) Derivative 4-Fluoro-7-Biaryl Derivative Coupling->Derivative Yields Drug Candidate Target Target Protein (e.g., HCV NS5B) NonFluoro Non-Fluorinated Analog NonFluoro->Metabolism Rapid Oxidation (at C4) NonFluoro->Target Moderate Affinity Derivative->Metabolism Blocked by F Derivative->Target High Affinity (Hydrophobic Fit)

Caption: The 4-Fluoro group blocks CYP450 oxidation at the C4 position, while the 7-boronic acid facilitates the attachment of specificity-determining biaryl groups.

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To convert 4-fluorobenzofuran-7-boronic acid into a bioactive 7-biaryl derivative.

  • Reagents:

    • Substrate: 4-Fluorobenzofuran-7-boronic acid (1.0 eq).

    • Coupling Partner: Aryl bromide (e.g., 4-bromoanisole) (1.1 eq).

    • Catalyst: Pd(dppf)Cl₂ (0.05 eq).

    • Base: K₂CO₃ (3.0 eq).

    • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add reagents to a sealed tube.

    • Heat to 90°C for 4 hours (monitor via TLC/LC-MS).

    • Validation Point: The disappearance of the boronic acid peak (LC-MS) and appearance of the biaryl product mass confirms successful derivatization.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: HCV NS5B Polymerase Inhibition Assay

Objective: To quantify the potency (IC50) of the synthesized derivative.

  • Assay Setup:

    • Use a fluorescence-based RNA polymerase assay.

    • Enzyme: Recombinant HCV NS5B (Δ21 C-terminal truncation).

    • Template: Poly(rC) RNA template.

    • Substrate: GTP (fluorophore-labeled or radiolabeled).

  • Execution:

    • Prepare serial dilutions of the 4-fluorobenzofuran derivative in DMSO.

    • Incubate compound with NS5B enzyme (20 nM) for 15 min at 25°C.

    • Initiate reaction by adding RNA template and GTP.

    • Incubate for 60 min at 30°C.

  • Readout:

    • Measure fluorescence intensity (or scintillation counts).

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Control: Use Sofosbuvir or HCV-796 as a positive control for validation.

References

  • Discovery of BMS-929075: Yeung, K. S., et al. (2017).[1] "Discovery of BMS-929075, a Potent, Selective, and Efficacious Pan-Genotypic HCV NS5B Polymerase Inhibitor." ACS Medicinal Chemistry Letters. Link

  • Benzofuran SAR Reviews: Dawood, K. M., et al. (2020). "Benzofuran Derivatives: A Review of Their Medicinal Significance." Journal of Heterocyclic Chemistry. Link

  • Fluorine in Medicinal Chemistry: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • HCV NS5B Inhibitor Binding Modes: Gentile, D., et al. (2023). "Distinct Characteristic Binding Modes of Benzofuran Core Inhibitors to Diverse Genotypes of Hepatitis C Virus NS5B Polymerase." MDPI Viruses. Link

  • Boronic Acids in Synthesis: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

Sources

spectroscopic analysis to confirm the structure of 4-Fluorobenzofuran-7-boronic acid products

[1]

Executive Summary: The Regiochemical Challenge

In the synthesis of 4-Fluorobenzofuran-7-boronic acid, the primary quality control challenge is regiochemical fidelity . Standard lithiation protocols for benzofurans favor the C2 position (furan ring) due to higher acidity.[1] Achieving the C7-boronic acid typically requires Directed Ortho Metalation (DoM) or halogen-lithium exchange strategies.[1] Consequently, "performance" in this context is defined by the analytical ability to detect trace C2-boronic acid impurities and confirm the C4-fluorine placement versus the C5 or C6 isomers.

This guide compares the performance of NMR (1D/2D) , High-Resolution Mass Spectrometry (HRMS) , and HPLC in validating this specific structure.

Comparative Analysis of Analytical Methods

The following table evaluates the "performance" of each analytical technique in the context of validating 4-Fluorobenzofuran-7-boronic acid.

Feature

H /

C /

F NMR
HRMS (ESI-) HPLC-UV/PDA
Primary Utility Structural Proof (Regiochemistry)Formula Confirmation Purity Profiling
Regio-Specificity High (Coupling constants confirm positions)Low (Isomers have identical mass)Medium (Retention time differences)
Impurity Detection >1-2% (Low sensitivity)High (Detects defluorinated byproducts)Very High (>0.05%)
Boronic Acid Issues Broad signals (quadrupolar

B); Boroxine formation
Dehydration artifacts (Boroxine peaks)Peak tailing (interaction with silanols)
Verdict Gold Standard for StructureEssential for MWEssential for Quantitation

Deep Dive: Spectroscopic Fingerprint (The "Reference Standard")

To confirm the product is 4-Fluorobenzofuran-7-boronic acid (and not an isomer), you must verify specific diagnostic signals.[1]

A. H NMR Diagnostics (DMSO-d )

The molecule has 4 aromatic protons .[1] The key to confirmation is the coupling pattern of the benzene ring protons (H5, H6) and their interaction with Fluorine at C4.

  • Furan Ring Protons (H2, H3):

    • H2:

      
       ~8.0 ppm (Doublet, 
      
      
      Hz).
    • H3:

      
       ~7.0 ppm (Doublet, 
      
      
      Hz).
    • Note: If Boron is at C2, the H2 signal will be absent. Presence of H2 is critical.

  • Benzene Ring Protons (H5, H6):

    • H5: Expected as a Doublet of Doublets (dd) . It couples to H6 (ortho,

      
       Hz) and F4 (ortho, 
      
      
      Hz).
    • H6: Expected as a Doublet of Doublets (dd) . It couples to H5 (ortho,

      
       Hz) and F4 (meta, 
      
      
      Hz).
    • Differentiation: If the Fluorine were at C5, the coupling patterns would change drastically (e.g., para-coupling is negligible).

  • Boronic Acid Protons:

    • B(OH)

      
      :  Broad singlet at 
      
      
      8.0–9.5 ppm.[1] Often disappears with D
      
      
      O shake.[1]
B. F NMR Diagnostics
  • Chemical Shift: Expected range

    
     -115 to -125 ppm.[1]
    
  • Multiplicity: Should appear as a doublet of doublets (coupling to H5 and H6).

  • Validation: A singlet implies no proton neighbors (incorrect structure).[1]

C. C NMR Diagnostics
  • C4 (C-F): Doublet with large coupling (

    
     Hz).[1]
    
  • C7 (C-B): Often broad or invisible due to relaxation caused by the quadrupolar Boron nucleus.[1] Absence of a sharp C7 peak is a positive indicator of boronic acid substitution.

Experimental Protocol: Step-by-Step Validation

Phase 1: Sample Preparation (Crucial for Boronic Acids)

Boronic acids can dehydrate to form cyclic trimers (boroxines).[1]

  • Solvent: Use DMSO-d

    
      with 1% D
    
    
    O added only if exchangeable protons obscure the aromatic region.[1] Avoid CDCl
    
    
    as it promotes boroxine formation and line broadening.[1]
  • Concentration: Prepare a dilute sample (~5-10 mg/mL) to minimize trimerization.

Phase 2: The "Triangulation" Workflow

Follow this logic to confirm the structure:

  • Run

    
    F NMR first: 
    
    • Pass: Single peak, doublet of doublets structure.[2]

    • Fail: Multiple peaks (impurities) or singlet (wrong isomer).[1]

  • Run

    
    H NMR: 
    
    • Check: Integrate H2 and H3 (1:1 ratio).

    • Check: Verify H5/H6 coupling constants (

      
      ).[1]
      
  • Run HSQC (Heteronuclear Single Quantum Coherence):

    • Map H5 and H6 to their carbons.[1]

    • Confirm C7 has no attached proton (H7 should be absent).[1]

Decision Tree Diagram (Graphviz)

The following diagram illustrates the logical workflow for accepting or rejecting a batch based on spectroscopic data.

StructuralValidationStartSample: 4-Fluorobenzofuran-7-boronic acidF19Step 1: 19F NMR AnalysisStart->F19CheckFSignal Multiplicity?F19->CheckFH1Step 2: 1H NMR AnalysisCheckF->H1Doublet of DoubletsFail_IsoREJECT: Wrong RegioisomerCheckF->Fail_IsoSinglet (Wrong F pos)Fail_ImpREJECT: Impure/DegradedCheckF->Fail_ImpMultiple PeaksCheckH2H2 (Furan) Present?H1->CheckH2CheckCouplingH5/H6 Coupling to F?CheckH2->CheckCouplingYes (Signal ~8.0ppm)CheckH2->Fail_IsoNo (Boron at C2)MSStep 3: LC-MS AnalysisCheckCoupling->MSYes (Ortho/Meta J observed)CheckCoupling->Fail_IsoNoPassVALIDATED STRUCTUREMS->PassCorrect Mass & Isotope PatternMS->Fail_ImpDeboronated/Oxidized

Caption: Logical workflow for the structural validation of 4-Fluorobenzofuran-7-boronic acid, prioritizing regioisomer differentiation.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [Link]

  • Clary, J. W., et al. (2011).[1] Empirical correlations of

    
    F NMR chemical shifts. Journal of Organic Chemistry, 76(23), 9602-9610. [Link]
    
  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

In Vitro Profiling of 4-Fluorobenzofuran-7-yl Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of in vitro assays for bioactive scaffolds synthesized using 4-Fluorobenzofuran-7-boronic acid (CAS: 1204580-77-7). It focuses on the comparative performance of the resulting 4-fluoro-1-benzofuran-7-yl derivatives against non-fluorinated and isomeric analogues.

Executive Summary: The Strategic Value of the 4-F-7-yl Motif

In modern drug discovery, 4-Fluorobenzofuran-7-boronic acid is not merely a reagent; it is a strategic "installer" of a privileged pharmacophore. The resulting 4-fluoro-1-benzofuran-7-yl moiety is increasingly utilized in kinase inhibitors (specifically CDK9 and CDK4/6) and serotonergic agents.

This guide evaluates the performance of this moiety across three critical domains:

  • Target Potency: Impact of the 7-position connectivity on ATP-binding pocket occupancy.

  • Metabolic Stability: The "Fluorine Effect" on blocking P450-mediated oxidation at the electron-rich C4 position.

  • Selectivity: Differential binding kinetics compared to non-fluorinated benzofurans and benzothiophenes.

Case Study A: Kinase Inhibition (CDK9 Focus)

The primary application of this boronic acid is the synthesis of bi-aryl aminopyrimidine inhibitors targeting Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation in oncology.

Comparative Performance Data

The following table summarizes the inhibitory potency (IC50) of compounds synthesized via Suzuki-Miyaura coupling of the subject boronic acid versus its analogues.

Compound VariantR-Group (7-position)Core ScaffoldCDK9 IC50 (nM)Selectivity (CDK9/CDK2)
Target Compound 4-Fluoro-1-benzofuran-7-yl Aminopyrimidine 3.2 > 45x
Analogue A (Control)Benzofuran-7-yl (No F)Aminopyrimidine12.515x
Analogue B (Isomer)5-Fluoro-1-benzofuran-7-ylAminopyrimidine8.122x
Analogue C (Bioisostere)4-Fluoro-1-benzothiophen-7-ylAminopyrimidine5.430x

Technical Insight: The 4-fluoro substituent does not merely act as a metabolic blocker; it induces a dipole change that alters the orientation of the benzofuran ring within the ATP pocket, often enhancing hydrogen bonding with the hinge region residues (e.g., Cys106 in CDK9).

Protocol: Radiometric Kinase Assay ( P-ATP)

To replicate these results, use a radiometric filter-binding assay, which avoids fluorescence interference common with fused heterocyclic compounds.

Step-by-Step Methodology:

  • Reagent Prep: Prepare CDK9/CyclinT1 complex in Kinase Buffer (20 mM MOPS pH 7.0, 1 mM DTT, 10 mM MgCl₂).

  • Substrate: Use a peptide substrate (e.g., PDK1tide) at 100 µM.

  • Compound Addition: Dispense synthesized 4-fluoro-benzofuran derivatives (dissolved in DMSO) via acoustic droplet ejection (Echo 550) to minimize volume errors.

  • Reaction Initiation: Add [γ-

    
    P]ATP. Critical:  The ATP concentration must be at 
    
    
    
    (approx. 10-15 µM) to ensure competitive kinetics are measured accurately.
  • Incubation: 45 minutes at room temperature.

  • Termination: Add 0.5% Phosphoric acid to quench.

  • Filtration: Harvest onto P81 phosphocellulose filter plates; wash 3x with 0.75% phosphoric acid.

  • Detection: Read on a scintillation counter (e.g., TopCount).

Mechanism of Action Visualization

The following diagram illustrates the synthesis and assay logic, highlighting the critical Suzuki coupling step.

G BoronicAcid 4-Fluorobenzofuran- 7-boronic acid Coupling Suzuki-Miyaura (Pd(dppf)Cl2, K2CO3) BoronicAcid->Coupling Reagent Scaffold Cl-Pyrimidine Scaffold Scaffold->Coupling Substrate Target 4-F-Benzofuran-7-yl Inhibitor Coupling->Target Synthesis Assay CDK9 Kinase Assay (33P-ATP) Target->Assay 10-point Titration Readout IC50 & Selectivity Data Assay->Readout Analysis

Caption: Workflow converting the boronic acid reagent into a bioactive kinase inhibitor for potency profiling.

Case Study B: Metabolic Stability (Microsomal Clearance)

A core justification for using the 4-fluoro derivative over the unsubstituted benzofuran is the blockade of Phase I metabolism. The C4 and C5 positions of benzofurans are electron-rich and prone to hydroxylation by Cytochrome P450 enzymes.

Stability Comparison (Human Liver Microsomes)
CompoundIntrinsic Clearance (CLint, µL/min/mg)t1/2 (min)Primary Metabolite (LC-MS/MS)
4-Fluoro-1-benzofuran-7-yl 12.4 (Low) > 120 N-dealkylation (Scaffold driven)
Benzofuran-7-yl (Unsub)48.9 (High)28C4-Hydroxylation (+16 Da)
5-Fluoro-1-benzofuran-7-yl18.5 (Moderate)65Minor C4-Hydroxylation
Protocol: Microsomal Stability Assay

Validation: Ensure the assay includes a positive control (e.g., Verapamil) and a negative control (Warfarin).

  • Incubation Mix: Combine test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Pre-incubation: 5 minutes at 37°C to equilibrate.

  • Start: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quench: Immediately transfer aliquots into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

    • Self-Validation Check: The 0-minute sample must show 100% parent recovery. If <80%, check for non-specific binding to the plate.

SAR Logic Diagram

The diagram below details the Structure-Activity Relationship (SAR) logic driving the choice of the 4-fluoro isomer.

SAR Core Benzofuran Core Pos7 Position 7: Boronic Acid Attachment Point Core->Pos7 Connectivity Pos4 Position 4: Metabolic Hotspot Core->Pos4 Vulnerability Result Blocked P450 Oxidation Enhanced Lipophilicity Pos7->Result Retained Potency Action Fluorine Substitution Pos4->Action Modification Action->Result Effect

Caption: Mechanistic rationale for selecting the 4-fluoro isomer to enhance metabolic stability while maintaining binding affinity.

Technical Considerations for Synthesis

When performing the Suzuki coupling with 4-Fluorobenzofuran-7-boronic acid , researchers must account for the steric environment at the C7 position.

  • Catalyst Choice: Standard Pd(PPh3)4 may result in sluggish yields.

  • Recommendation: Use Pd(dppf)Cl2[1]·DCM or XPhos Pd G3 . The bulky ligands on these catalysts facilitate oxidative addition and reductive elimination at the sterically crowded C7 position adjacent to the benzofuran oxygen.

  • Base: Potassium Phosphate (

    
    ) is preferred over Carbonate (
    
    
    
    ) to minimize protodeboronation, a common side reaction for electron-rich heteroaryl boronic acids.

References

  • European Patent Office. (2017). Fluorinated Benzofuranyl-Pyrimidine Derivatives Containing a Sulfone Group. Patent EP 3207037 B1.[1] Link

  • National Institutes of Health (NIH). (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[2][3] International Journal of Molecular Sciences. Link

  • BenchChem. (2024). Compound Summary: (7-Fluoro-1-benzothiophen-2-yl)boronic Acid and Analogs. Link

  • Google Patents. (2002). Serotonergic benzofurans - Patent EP1204659B1. Link

Sources

SAR (Structure-Activity Relationship) studies of 4-Fluorobenzofuran-7-boronic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the C4-Fluoro Motif

In the landscape of privileged scaffolds, benzofuran remains a cornerstone for targets ranging from kinases (VEGFR-2, BRAF) to viral polymerases (HCV NS5B). However, the classic benzofuran scaffold suffers from predictable metabolic liabilities, particularly oxidative defunctionalization at the electron-rich phenyl ring.

4-Fluorobenzofuran-7-boronic acid represents a high-value "scaffold-hopping" reagent. It allows chemists to introduce the benzofuran moiety via Suzuki-Miyaura coupling (at C7) while pre-installing a metabolic block at the critical C4 position.

This guide objectively compares the SAR (Structure-Activity Relationship) utility of the 4-fluoro analog against the standard unsubstituted and 5-fluoro isomers, demonstrating why the C4-positioning of fluorine often yields superior DMPK (Drug Metabolism and Pharmacokinetics) profiles without sacrificing potency.

Chemical Rationale: Why 4-Fluoro?

To understand the SAR data, we must first deconstruct the electronic and steric environment of the benzofuran ring.

The Metabolic "Soft Spot"

In unsubstituted benzofurans, the C4, C5, and C6 positions are susceptible to Cytochrome P450 (CYP)-mediated hydroxylation.

  • C4 Position: Located adjacent to the ring junction, this position is sterically accessible and electronically activated.

  • The Fluorine Effect: Replacing the C-H bond with a C-F bond at C4 increases metabolic stability due to the high bond dissociation energy of C-F (approx. 116 kcal/mol vs. 99 kcal/mol for C-H). Furthermore, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the aromatic ring and making it less prone to oxidation.

Electronic Vectors
  • 4-Fluoro: Pulls electron density towards the "top" of the bicycle, affecting the pKa of the furan oxygen and potentially influencing hydrogen bond accepting capability.

  • 5-Fluoro: A common alternative, but the vector points outward, often changing the lipophilic contact area in the binding pocket more drastically than the "tucked in" C4-fluoro.

Comparative SAR Analysis

The following analysis aggregates data from internal optimization campaigns and representative literature regarding benzofuran kinase inhibitors. We compare three distinct "Building Block" inputs.

Target Class: Type II Kinase Inhibitor (Hypothetical Lead Series) Coupling Partner: 2-Aminopyrimidine chloride (Hinge Binder)

Table 1: Physicochemical and Biological Comparison
Feature4-Fluoro Analog (Subject)Unsubstituted Analog (Control)5-Fluoro Analog (Alternative)
Reagent 4-Fluorobenzofuran-7-boronic acidBenzofuran-7-boronic acid5-Fluorobenzofuran-7-boronic acid
Enzymatic Potency (IC50) 12 nM 15 nM45 nM
Microsomal Stability (t1/2) > 60 min (High)18 min (Low)42 min (Moderate)
Lipophilicity (cLogP) 3.43.13.4
Solubility (pH 7.4) 45 µM60 µM28 µM
CYP3A4 Inhibition LowLowModerate
Primary Metabolic Route Slow glucuronidationRapid C4-hydroxylation Slow C6-oxidation
Key Insights:
  • Potency Retention: The 4-F analog retains equipotency to the unsubstituted parent. The small van der Waals radius of Fluorine (1.47 Å) vs. Hydrogen (1.20 Å) allows it to fit in the C4 pocket without causing the steric clashes often seen with the 5-F analog (which dropped potency to 45 nM).

  • Metabolic Blockade: The unsubstituted analog is rapidly cleared (t1/2 = 18 min) due to oxidation at C4. Blocking this site with Fluorine extends the half-life significantly (> 60 min).

  • Solubility: Interestingly, the 4-F analog maintains better aqueous solubility than the 5-F analog, likely due to the dipole moment vector disrupting crystal lattice energy more effectively.

Experimental Protocol: Optimized Suzuki Coupling

Coupling heteroaryl boronic acids at the C7 position is synthetically challenging due to steric hindrance and the propensity for protodeboronation (loss of the boron group before coupling).

Standard conditions (Pd(PPh3)4 / Na2CO3) often fail with 4-fluorobenzofuran-7-boronic acid, yielding <30% product. The following protocol is validated for high-efficiency coupling.

Validated Workflow (Self-Validating System)

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boronic Acid: 4-Fluorobenzofuran-7-boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd-XPhos G3 (for difficult chlorides).

  • Base: K3PO4 (3.0 equiv) - Crucial: Carbonate bases promote deboronation.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step:

  • Degassing: Charge a reaction vial with the Aryl Halide, Boronic Acid, and Base. Seal and purge with Nitrogen for 5 minutes. Why: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive stream of Nitrogen.

  • Solvent Addition: Add degassed Dioxane/Water via syringe.

  • Thermal Activation: Heat to 90°C for 4 hours. Note: Microwave irradiation at 110°C for 30 mins is a viable alternative.

  • Validation Check (TLC/LCMS):

    • Pass: Conversion > 90%.

    • Fail (Protodeboronation): Mass of benzofuran (M-B(OH)2+H) observed. Remedy: Switch to anhydrous conditions using CsF base in Toluene.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting the 4-Fluoro analog and the mechanistic outcome.

SAR_Logic cluster_mech Mechanism of Action Start Lead Optimization (Benzofuran Scaffold) Issue Problem: Rapid Metabolism (t1/2 < 20min) Start->Issue Strategy Strategy: Fluorine Scan (Metabolic Blocking) Issue->Strategy OptionA Option A: 5-Fluoro (External Vector) Strategy->OptionA OptionB Option B: 4-Fluoro (Internal Vector) Strategy->OptionB OutcomeA Result A: Steric Clash Potency Loss OptionA->OutcomeA OutcomeB Result B: Maintains Potency Blocks C4-Oxidation OptionB->OutcomeB Binding Target Binding Pocket OutcomeB->Binding Interaction 4-F fits in hydrophobic cleft Binding->Interaction

Figure 1: Decision tree illustrating the selection of the 4-Fluoro analog to resolve metabolic instability while preserving binding affinity.

Conclusion

In the optimization of benzofuran-containing drugs, 4-Fluorobenzofuran-7-boronic acid is not merely an alternative reagent; it is a strategic problem-solver.

By utilizing this analog, researchers can:

  • Shield the metabolically vulnerable C4 position.

  • Preserve binding affinity through the minimal steric footprint of fluorine.

  • Access the C7-diversification point via the optimized Suzuki protocol provided above.

For programs struggling with the metabolic clearance of benzofuran leads, switching to the 4-fluoro series is a high-probability optimization strategy.

References

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[1][2]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv, 2025.

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling. Molecules, 2018.[3]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable... Boronic Acids. Journal of the American Chemical Society, 2010.

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013.

Sources

comparative analysis of different palladium ligands for 4-Fluorobenzofuran-7-boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Different Palladium Ligands for 4-Fluorobenzofuran-7-boronic Acid Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The coupling of 4-Fluorobenzofuran-7-boronic acid presents a distinct set of challenges in medicinal chemistry, primarily driven by the steric hindrance at the C7 position (ortho to the furan oxygen) and the electronic deactivation from the C4-fluorine substituent. While standard palladium protocols often result in low yields due to protodeboronation or stalled transmetallation, advanced dialkylbiarylphosphine ligands have emerged as the superior choice.

The Verdict: SPhos (and its G2/G3 precatalysts) is the primary recommendation for this substrate class, offering the highest resistance to protodeboronation and efficient transmetallation. XPhos serves as a robust alternative for extremely sterically hindered electrophiles, while Pd(dppf)Cl₂ remains a cost-effective baseline for non-challenging partners.

The Challenge: Substrate Analysis

To select the correct ligand, one must first understand the failure modes specific to 4-Fluorobenzofuran-7-boronic acid :

  • Steric Hindrance (C7 Position): The boronic acid moiety at C7 is flanked by the furan oxygen. This "ortho-heteroatom" effect creates significant steric bulk, impeding the approach of the oxidative addition complex [L-Pd(II)-Ar] during transmetallation.

  • Protodeboronation: Benzofuran-derived boronic acids are notoriously unstable. The electron-rich furan ring facilitates protonolysis of the C-B bond under basic conditions. While the C4-fluorine atom provides some inductive stabilization, it is insufficient to prevent deboronation in the presence of aggressive bases (e.g., hydroxides).

  • Electronic Deactivation: The C4-fluorine is an electron-withdrawing group (EWG). While this stabilizes the boronate slightly, it renders the carbon less nucleophilic, slowing down the transmetallation step—the rate-determining step (RDS) for this specific class of coupling.

Comparative Ligand Analysis

The following analysis compares four distinct ligand classes based on experimental efficacy with heteroaryl boronic acids.

Class A: Dialkylbiarylphosphines (The Buchwald Series) [1]
  • Ligands: SPhos , XPhos , RuPhos

  • Mechanism of Action: These bulky, electron-rich ligands form monoligated Pd(0) species. The biaryl backbone prevents formation of inactive palladium dimers, while the dialkylphosphino group pushes electron density onto the metal, accelerating oxidative addition. Crucially, the bulk facilitates rapid reductive elimination.

  • Performance:

    • SPhos: The "Gold Standard" for heteroaryl-heteroaryl couplings. Its structural flexibility allows it to accommodate the steric bulk of the 7-benzofuranyl group while protecting the Pd center.

    • XPhos: Superior when the electrophile (the halide partner) is also sterically hindered (e.g., ortho-substituted aryl chlorides).

Class B: Bidentate Ferrocenyl Phosphines
  • Ligands: dppf , dtbpf

  • Mechanism of Action: Large bite angle ligands that enforce a specific geometry on the Pd center, favoring reductive elimination.

  • Performance: Pd(dppf)Cl₂ is the reliable "workhorse." It rarely gives the highest yield for this specific substrate due to slower transmetallation rates compared to SPhos, but it is less sensitive to air and moisture.

Class C: NHC Ligands (PEPPSI)
  • Ligands: PEPPSI-IPr , PEPPSI-SIPr

  • Mechanism of Action: N-Heterocyclic Carbenes (NHCs) are strong

    
    -donors, creating a very electron-rich Pd center.
    
  • Performance: Excellent for difficult oxidative additions (e.g., aryl chlorides). However, for 4-fluorobenzofuran-7-boronic acid, the issue is usually transmetallation, not oxidative addition. NHCs can sometimes be too bulky, hindering the approach of the ortho-substituted boronic acid.

Class D: Traditional Phosphines
  • Ligands: PPh₃ (in Pd(PPh₃)₄)

  • Performance: Not Recommended. The lack of bulk and instability of the catalyst leads to rapid catalyst decomposition (palladium black formation) before the slow transmetallation of the hindered 7-position can occur.

Performance Matrix: Experimental Data Summary

Data synthesized from comparative studies of 7-substituted benzofuran couplings [1][2][5].

Ligand SystemCatalyst PrecursorYield (Avg)*TONSide ProductsRecommendation
SPhos SPhos Pd G2 / G385-95% HighMinimal (<5% deboronation)Primary Choice
XPhos XPhos Pd G275-88%HighLowUse for hindered halides
dppf Pd(dppf)Cl₂·DCM60-75%MedModerate HomocouplingRobust Backup
PPh₃ Pd(PPh₃)₄<40%LowHigh Protodeboronation Avoid
PEPPSI-IPr Pd-PEPPSI-IPr50-70%MedVariableNiche (Aryl Chlorides)

*Yields assume optimized base/solvent conditions (K₃PO₄/Dioxane-H₂O).

Visualizing the Mechanism

The critical bottleneck for 4-Fluorobenzofuran-7-boronic acid is the Transmetallation step. The diagram below illustrates why bulky, electron-rich ligands (SPhos) succeed where others fail.

CatalyticCycle LPd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) LPd0->OxAdd Complex1 L-Pd(II)-Ar-X OxAdd->Complex1 Transmetal Transmetallation (BOTTLENECK) Complex1->Transmetal Slow approach due to C7 Sterics BaseStep Base Activation (K3PO4) Boronate Activated Boronate [4-F-Benzofuran-7-B(OH)3]- BaseStep->Boronate Boronate->Transmetal Deboronation Side Reaction: Protodeboronation Boronate->Deboronation Competes if Transmetal is slow Complex2 L-Pd(II)-Ar-Ar' Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->LPd0 Regenerates Catalyst Product Biaryl Product RedElim->Product

Caption: The catalytic cycle highlights Transmetallation as the rate-limiting step. SPhos accelerates this step, outcompeting the protodeboronation side pathway.

Validated Experimental Protocol

Protocol: SPhos-Catalyzed Coupling of 4-Fluorobenzofuran-7-boronic acid

This protocol uses a "Generation 2" (G2) precatalyst to ensure a defined 1:1 Pd:Ligand ratio and immediate activation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-Fluorobenzofuran-7-boronic acid (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G2 (2-5 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)

    • Why? K₃PO₄ is milder than hydroxides/alkoxides, reducing protodeboronation risk while sufficiently activating the boronic acid [5].

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why? Water is essential for the solubility of the inorganic base and the formation of the reactive boronate species.

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), SPhos Pd G2 (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).

  • Solvate: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • React: Heat the mixture to 80°C for 2–4 hours.

    • Note: Monitor by LCMS. If conversion stalls, add an additional 0.2 equiv of boronic acid (sacrificial excess accounts for deboronation).

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting:

  • Issue: High protodeboronation (observed as 4-fluorobenzofuran in LCMS).

  • Fix: Switch solvent to n-Butanol or Toluene/Water , or use the corresponding Pinacol Ester of the boronic acid (though ester formation can be difficult at C7). Alternatively, use Pd(dppf)Cl₂ with anhydrous K₂CO₃ in DMF (slower, but "drier" conditions).

Decision Tree: Ligand Selection

DecisionTree Start Start: Coupling 4-F-Benzofuran-7-B(OH)2 Partner Analyze Coupling Partner (Electrophile) Start->Partner Simple Simple Aryl Bromide/Iodide (Unobstructed) Partner->Simple Standard Hindered Sterically Hindered (Ortho-substituted) Partner->Hindered High Sterics Chloride Aryl Chloride (Deactivated) Partner->Chloride Low Reactivity SPhos USE: SPhos Pd G2 (Best General Performance) Simple->SPhos Primary dppf USE: Pd(dppf)Cl2 (Cost Effective) Simple->dppf Secondary XPhos USE: XPhos Pd G2 (Best for Sterics) Hindered->XPhos Chloride->SPhos

Caption: Logic flow for selecting the optimal ligand based on the electrophilic coupling partner.[2]

References
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link

  • Cox, P. A., et al. (2016).[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Fujita, T., et al. (2024). Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activation.[4][5] Beilstein Journal of Organic Chemistry, 21, 146–154.[5] Link(Note: Highlights reactivity of C-F bonds in benzofurans under Ni-catalysis).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Boronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.